(Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide: holds promise as an antidiabetic agent, warranting further investigation. Its unique chemical structure and potential mechanisms of action make it an exciting candidate for future drug development efforts. Researchers should explore its safety profile, pharmacokinetics, and efficacy in clinical trials to validate its therapeutic potential .
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a chemical compound with the molecular formula and a molecular weight of approximately 210.16 g/mol. This compound features a trifluoromethyl group and a piperazine ring, contributing to its distinct chemical properties. It is known for its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism regulation. The presence of the trifluoromethyl group enhances its biological activity and stability in various chemical environments .
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide exhibits significant biological activity by inhibiting DPP-4. This inhibition prevents the breakdown of incretin hormones, which are crucial for insulin secretion and glucose regulation. Increased levels of these hormones can lead to improved glycemic control in diabetic models. The compound's effectiveness in enhancing insulin secretion and reducing glucagon release underscores its potential therapeutic applications in diabetes management .
The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide typically involves the following steps:
This compound has several notable applications:
Studies on (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide have focused on its interaction with DPP-4. The binding mechanism involves the formation of a stable enzyme-inhibitor complex that effectively blocks the enzyme's activity, leading to increased incretin levels in the bloodstream. These interactions have been characterized through various biochemical assays that demonstrate the compound's stability and efficacy under laboratory conditions .
Several compounds share structural similarities with (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1. 2,2,2-Trifluoro-N'-(piperidin-1-ylidene)acetohydrazide | C6H9F3N4O | Similar trifluoromethyl group; different cyclic amine |
2. N'-(piperazin-1-ylidene)acetohydrazide | C6H10N4O | Lacks trifluoromethyl group; simpler structure |
3. N'-(pyridin-3-ylidene)acetohydrazide | C7H8N4O | Contains pyridine instead of piperazine; different biological activity |
These compounds highlight the uniqueness of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide due to its specific trifluoromethyl substitution and piperazine ring structure, which contribute to its enhanced biological activity and potential therapeutic applications .
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a piperazine moiety connected through a hydrazide linkage. The compound demonstrates significant stability and specific reactivity patterns that make it valuable in various chemical applications.
The basic properties of the compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 849832-73-1, 763105-70-0, 764667-63-2 |
Molecular Formula | C₆H₉F₃N₄O |
Molecular Weight | 210.16 g/mol |
SMILES Code | O=C(N/N=C1NCCNC\1)C(F)(F)F |
InChI Key | RKIDLJBEMIARHI-UHFFFAOYSA-N |
PubChem ID | 10036009 |
Physical State | Solid |
The compound exhibits specific stereochemistry with the Z-configuration, which is significant for its reactivity and biological activity. The presence of the trifluoromethyl group (CF₃) contributes to its lipophilicity and metabolic stability, which are important considerations in pharmaceutical development.
The structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide contains several key functional groups:
These structural elements provide multiple sites for chemical interactions, including hydrogen bonding capabilities through the NH groups and the carbonyl oxygen, as well as potential sites for nucleophilic and electrophilic reactions.